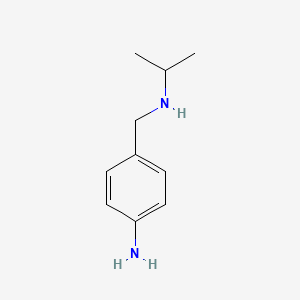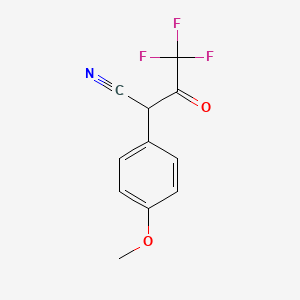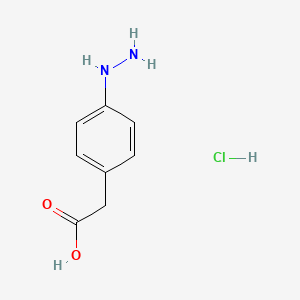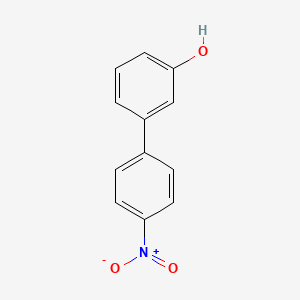
(4-Phenylpyridin-2-YL)methanol
Descripción general
Descripción
“(4-Phenylpyridin-2-YL)methanol” is a chemical compound with the molecular formula C12H11NO. Its molecular weight is 185.23 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H11NO/c14-9-12-8-11(6-7-13-12)10-4-2-1-3-5-10/h1-8,14H,9H2 . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
“this compound” is a solid or liquid at room temperature . More specific physical and chemical properties like melting point, boiling point, etc., were not found in my web search.Aplicaciones Científicas De Investigación
Organic Synthesis Applications
Synthetic Routes and Chemical Transformations : The synthesis of related compounds, such as (4S-phenylpyrrolidin-2R-yl)methanol, demonstrates the versatility of phenylpyridinyl methanol derivatives in organic synthesis. For example, these compounds can be synthesized via the double reduction of cyclic sulfonamide precursors, showcasing their utility in constructing complex molecules (Evans, 2007). Similarly, the compound's reactivity has been explored in the context of enantioselective epoxidation of α,β-enones, highlighting its role as a potential organocatalyst (Jun Lu et al., 2008).
Material Science and Chemistry
Electron Spin Resonance and Phosphorescence : Investigations into the electron spin resonance and phosphorescence of 4-phenylpyridine derivatives have been conducted, revealing their potential in photophysical studies and materials science. This research could lead to applications in organic electronics and photonics (M. Yagi et al., 1982).
Coordination Chemistry and Polymer Science : The interaction of phenylpyridinyl methanol derivatives with other chemicals has been studied to understand their role in forming coordination polymers and complexes. Such research has implications for the design of new materials with specific electronic or optical properties (K. F. Bowes et al., 2003).
Catalysis and Reaction Mechanisms
Organocatalysis and Transesterification : The derivative’s utility in catalysis has been demonstrated, particularly in organocatalyzed transesterification reactions. This highlights its potential in green chemistry and sustainable processes (K. Ishihara et al., 2008).
Analytical and Physical Chemistry
Solvent Effects and Ligand Behavior : Studies have explored the solvent effects on the reactions of phenylpyridinyl methanol derivatives, contributing to a deeper understanding of reaction mechanisms and the design of new synthetic strategies. This research is crucial for developing more efficient and selective chemical transformations (E. Constable et al., 1993).
Electron Transport Layers in OLEDs : The synthesis and characterization of polystyrenes containing phenylpyridine moieties as side chains for use in organic light-emitting diodes (OLEDs) demonstrate the material's significance in the development of electronic devices (Alejandro Lorente et al., 2017).
Safety and Hazards
The safety information available indicates that “(4-Phenylpyridin-2-YL)methanol” has some hazards associated with it. The GHS pictograms indicate a signal word of “Warning” with hazard statements H302, H315, H319, H335 . These codes correspond to specific hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Mecanismo De Acción
Target of Action
The primary target of (4-Phenylpyridin-2-YL)methanol is Leukotriene A-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammatory responses .
Mode of Action
It is likely that the compound binds to the active site of the enzyme, potentially inhibiting its function .
Biochemical Pathways
Given its target, it may influence theleukotriene synthesis pathway . Leukotrienes are involved in various physiological processes, including inflammation and immune response.
Pharmacokinetics
It is suggested that the compound hashigh GI absorption and is BBB permeant , indicating that it can cross the blood-brain barrier . It is also suggested to be a CYP1A2 inhibitor .
Result of Action
Given its potential role as an inhibitor of Leukotriene A-4 hydrolase, it may lead to a decrease in leukotriene production, potentially affecting inflammatory responses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, pH levels can impact the activity of enzymes and the stability of the compound . .
Análisis Bioquímico
Biochemical Properties
It is known that methanol, a related compound, can be metabolized by various enzymes and interact with other biomolecules . It is plausible that (4-Phenylpyridin-2-YL)methanol may have similar interactions, but specific enzymes, proteins, and other biomolecules that it interacts with are yet to be identified.
Cellular Effects
It is known that methanol and its metabolites can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that methanol is metabolized to formaldehyde and formic acid in the body, which can have various effects at the molecular level . Whether this compound undergoes similar metabolic transformations and how it interacts with biomolecules at the molecular level is yet to be determined.
Metabolic Pathways
While methanol is known to be involved in various metabolic pathways , whether this compound participates in similar pathways and how it interacts with enzymes or cofactors is yet to be determined.
Propiedades
IUPAC Name |
(4-phenylpyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-9-12-8-11(6-7-13-12)10-4-2-1-3-5-10/h1-8,14H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHORUBQDRBJEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480943 | |
| Record name | (4-PHENYLPYRIDIN-2-YL)METHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55218-73-0 | |
| Record name | (4-PHENYLPYRIDIN-2-YL)METHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
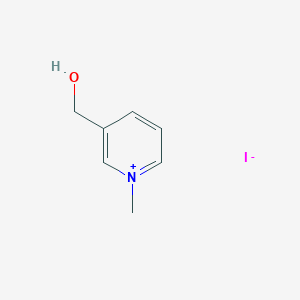


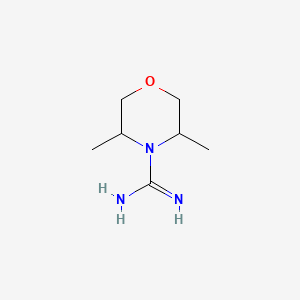
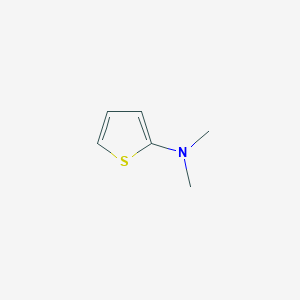
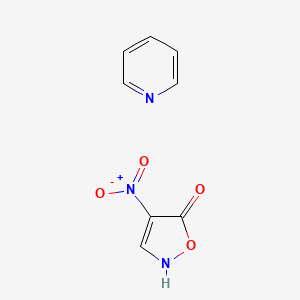
![2,3,6,7,10,11-Hexakis[(n-octyl)oxy]triphenylene](/img/structure/B1610818.png)
![4-Methoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1610819.png)
